2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
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Overview
Description
2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Assessment
- Research on the synthesis of novel acetamide derivatives, including compounds similar to 2-(3-methoxyphenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, has shown potential for cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds in this category were synthesized using multi-step reaction sequences starting from the Leuckart reaction and showed activities comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation
- A study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, employed various acyl donors. This research is relevant to understanding the synthesis process of acetamide derivatives (Magadum & Yadav, 2018).
Crystal Structure Analysis
- The crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a compound related to this compound, was determined by X-ray diffraction analysis. This research provides insight into the structural aspects of similar acetamide derivatives (Peikow et al., 2006).
High-Performance Liquid Chromatography
- A study focused on the use of methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This method could be applied to the analysis of acetamide derivatives (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Green Synthesis and Catalytic Hydrogenation
- N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, was synthesized using a novel Pd / C catalyst. This research highlights the green synthesis approach for acetamide derivatives (Qun-feng, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit tyrosinase , a key enzyme in the melanogenesis pathway .
Mode of Action
Similar compounds have been shown to interact with the active site of tyrosinase, inhibiting its activity . This interaction is often competitive, meaning the compound binds to the same site as the substrate, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The compound likely affects the melanogenesis pathway due to its potential inhibitory effect on tyrosinase . Tyrosinase is crucial for the synthesis, transport, and release of melanin . Therefore, inhibition of tyrosinase can lead to reduced melanin production, affecting skin pigmentation and potentially having applications in the treatment of hyperpigmentation disorders .
Result of Action
The result of the compound’s action would likely be a reduction in melanin production due to the potential inhibition of tyrosinase . This could lead to lighter skin pigmentation and could be beneficial in the treatment of hyperpigmentation disorders .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-14-6-4-7-15(12-14)22-13-17(20)19-18(9-2-3-10-18)16-8-5-11-23-16/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROOAQNYFOUFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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